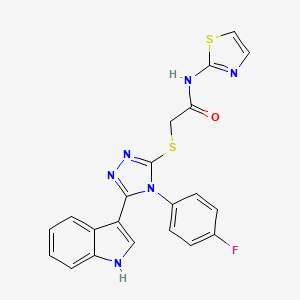

2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide

Beschreibung

This compound features a 1,2,4-triazole core substituted at the 4-position with a 4-fluorophenyl group and at the 5-position with an indole moiety. A thioether linkage connects the triazole ring to an acetamide group, which is further functionalized with a thiazol-2-yl substituent.

Eigenschaften

IUPAC Name |

2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN6OS2/c22-13-5-7-14(8-6-13)28-19(16-11-24-17-4-2-1-3-15(16)17)26-27-21(28)31-12-18(29)25-20-23-9-10-30-20/h1-11,24H,12H2,(H,23,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABBVIMXGPHQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NN=C(N3C4=CC=C(C=C4)F)SCC(=O)NC5=NC=CS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide represents a novel class of synthetic organic molecules with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and synthesis.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 439.4 g/mol. The structural features include:

| Property | Value |

|---|---|

| Molecular Formula | C20H14FN5O4S |

| Molecular Weight | 439.4 g/mol |

| IUPAC Name | N-(4-fluoro-3-nitrophenyl)-2-{[5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |

| InChI Key | ABSVSWZCMAFGEH-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound involves multi-step reactions, typically including:

- Formation of the triazole ring through cyclization reactions involving thioamide derivatives.

- Substitution reactions to introduce the fluorophenyl and indole groups.

- Final acetamide formation through acylation methods.

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity. For instance, compounds similar to the target molecule have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 2 μg/mL .

| Compound Type | Activity Type | MIC (μg/mL) |

|---|---|---|

| Triazole Derivatives | Antibacterial | 0.25 - 2 |

| Ciprofloxacin-Triazole Hybrids | Antibacterial | 0.046 - 3.11 |

Anticancer Activity

The indole and triazole moieties in the compound are known for their anticancer properties. Studies have demonstrated that certain triazole derivatives exhibit moderate to potent antiproliferative activities against cancer cell lines such as Hela and A549 . The presence of the indole structure enhances the compound's ability to inhibit cancer cell proliferation.

The mechanism of action for compounds containing the triazole scaffold often involves:

- Enzyme Inhibition : Triazoles can inhibit key enzymes in microbial and cancerous cells.

- Receptor Modulation : The structural features may allow for binding to specific receptors involved in cancer progression or infection pathways.

Case Studies

Several studies have focused on related compounds with similar structures:

- Antimicrobial Efficacy : A study on quinolone-triazole hybrids demonstrated high antibacterial activity against both drug-sensitive and drug-resistant strains .

- Anticancer Studies : Research on indole-based triazoles revealed their potential as effective agents against various cancer types, showcasing their ability to induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Key Substituents

The compound belongs to a broader class of 1,2,4-triazole-3-thioacetamide derivatives. Below is a comparative analysis of its structural analogs:

Table 1: Substituent Comparison of Key Analogs

Key Observations:

Triazole Core Modifications :

- The target compound uniquely combines a 4-fluorophenyl group and an indole at the triazole ring. Most analogs feature simpler substituents like halophenyl (e.g., 4-chlorophenyl in ), alkyl (e.g., ethyl in ), or heterocycles (e.g., thiophene in ).

- The indole moiety in the target compound may enhance π-π stacking interactions with biological targets compared to phenyl or thiophene groups in analogs.

Acetamide Tail Diversity: The thiazol-2-yl group in the target compound contrasts with substituents like 4-fluorophenyl (), methoxyphenyl (), or amino-linked groups (). Thiazole rings often improve metabolic stability and binding affinity in drug design.

Physicochemical Properties

- Crystallinity : Analogs like those in crystallize in triclinic systems (P 1 symmetry) with planar molecular conformations, suggesting similar stability for the target compound .

- Solubility: The indole and thiazole groups may reduce aqueous solubility compared to analogs with polar substituents (e.g., amino groups in ).

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the triazole core via cyclization of thiosemicarbazides or hydrazides under reflux conditions. For example, refluxing 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethanol yields thiosemicarbazide intermediates, which are cyclized to form triazole-thione derivatives . Solvent choice (e.g., ethanol or dioxane) and catalyst use (e.g., KOH) significantly impact yields. Post-synthesis purification via recrystallization (ethanol/water mixtures) is critical to isolate the final product .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions. For instance, NMR can identify aromatic protons from the 4-fluorophenyl (δ 7.2–7.6 ppm) and indole (δ 7.0–7.4 ppm) groups. Infrared (IR) spectroscopy verifies functional groups like the thioamide (C=S stretch at ~1200 cm) and acetamide (C=O stretch at ~1650 cm) . High-resolution mass spectrometry (HRMS) validates molecular weight (±5 ppm accuracy) .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound against enzyme targets?

- Methodological Answer : The compound’s bioactivity is attributed to its ability to disrupt enzyme active sites via π-π stacking (indole and fluorophenyl groups) and hydrogen bonding (thiazole and acetamide moieties). Molecular docking studies (e.g., using AutoDock Vina) suggest strong binding to kinases or proteases, with binding energies ≤ -8.0 kcal/mol. For example, thiazole-triazole derivatives exhibit nanomolar inhibitory activity against EGFR kinase .

Q. How can computational methods predict tautomeric equilibria in the triazole-thione moiety?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the thione-thiol tautomerism. The thione form is typically more stable (ΔG ≤ 2.5 kcal/mol) due to resonance stabilization of the triazole ring. Solvent effects (polar vs. nonpolar) shift equilibrium, which can be validated via NMR chemical shifts .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

- Methodological Answer : Discrepancies in IC values (e.g., cell-based vs. enzymatic assays) may arise from differences in membrane permeability or off-target effects. Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., Western blotting for target inhibition). Statistical tools like ANOVA identify significant variations (p < 0.05) .

Q. How does substituent variation on the thiazole ring influence pharmacokinetic properties?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., -CF) on the thiazole improves metabolic stability by reducing CYP450-mediated oxidation. LogP values (measured via HPLC) correlate with blood-brain barrier permeability. For instance, derivatives with LogP ≤ 3.5 show >50% oral bioavailability in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.